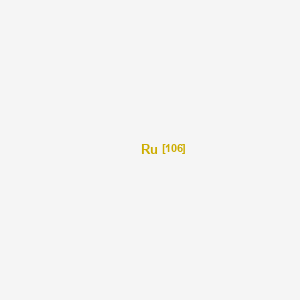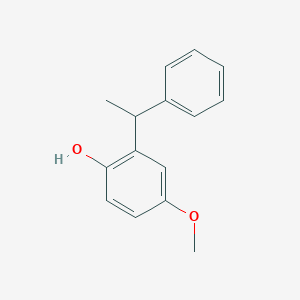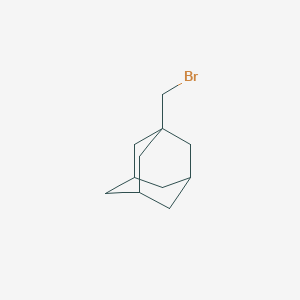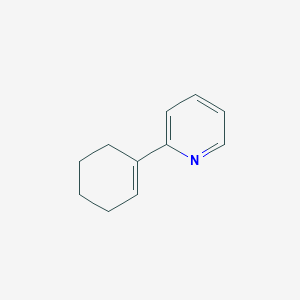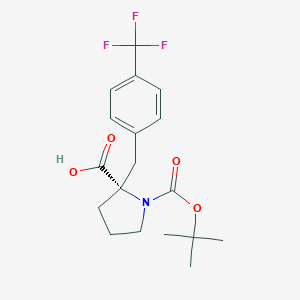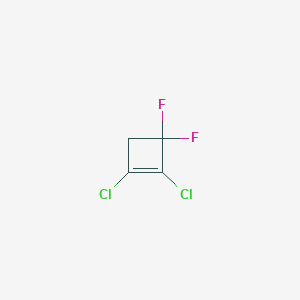
1,2-Dichloro-3,3-difluorocyclobutene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3,3-difluorocyclobutene (DCDFCB) is a chemical compound that has been studied extensively in the field of organic chemistry due to its unique properties and potential applications. DCDFCB is a cyclobutene derivative that contains two chlorine atoms and two fluorine atoms attached to the four-membered ring. This compound has been synthesized using various methods and has been found to have several interesting properties that make it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3,3-difluorocyclobutene is not fully understood. However, it has been found to interact with specific receptors in the body. 1,2-Dichloro-3,3-difluorocyclobutene has been found to bind to the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in several physiological processes, including learning and memory.
Biochemische Und Physiologische Effekte
1,2-Dichloro-3,3-difluorocyclobutene has been found to have several biochemical and physiological effects. This compound has been found to be a potent inhibitor of acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in several physiological processes. 1,2-Dichloro-3,3-difluorocyclobutene has also been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dichloro-3,3-difluorocyclobutene has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to be stable under a wide range of conditions. 1,2-Dichloro-3,3-difluorocyclobutene has also been found to be a good starting material for the synthesis of several other compounds. However, 1,2-Dichloro-3,3-difluorocyclobutene has some limitations for lab experiments. This compound is toxic and must be handled with care. 1,2-Dichloro-3,3-difluorocyclobutene is also sensitive to moisture and must be stored under dry conditions.
Zukünftige Richtungen
There are several future directions for the study of 1,2-Dichloro-3,3-difluorocyclobutene. One direction is the synthesis of new compounds using 1,2-Dichloro-3,3-difluorocyclobutene as a starting material. Another direction is the study of the mechanism of action of 1,2-Dichloro-3,3-difluorocyclobutene. This compound has been found to interact with specific receptors, and further studies are needed to understand the exact mechanism of action. Additionally, the potential applications of 1,2-Dichloro-3,3-difluorocyclobutene in drug discovery need to be explored further. Finally, the toxicity of 1,2-Dichloro-3,3-difluorocyclobutene needs to be studied in more detail to ensure safe handling in lab experiments.
Synthesemethoden
The synthesis of 1,2-Dichloro-3,3-difluorocyclobutene has been achieved using different methods. One of the most common methods involves the reaction of 1,2-dichloro-3,3-difluorocyclobutene-1,2-dicarboxylic acid with thionyl chloride. This reaction produces 1,2-Dichloro-3,3-difluorocyclobutene in high yields. Another method involves the reaction of 1,2-dichloro-3,3-difluorocyclobutene-1,2-dicarboxylic acid with phosphorus pentachloride. This method also produces 1,2-Dichloro-3,3-difluorocyclobutene in high yields.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3,3-difluorocyclobutene has been studied extensively in the field of organic chemistry due to its unique properties. This compound has been found to be a good candidate for the synthesis of several other compounds. 1,2-Dichloro-3,3-difluorocyclobutene has also been used as a starting material for the synthesis of biologically active compounds. 1,2-Dichloro-3,3-difluorocyclobutene has been found to have potential applications in the field of drug discovery due to its ability to bind to specific receptors.
Eigenschaften
CAS-Nummer |
14851-11-7 |
|---|---|
Produktname |
1,2-Dichloro-3,3-difluorocyclobutene |
Molekularformel |
C4H2Cl2F2 |
Molekulargewicht |
158.96 g/mol |
IUPAC-Name |
1,2-dichloro-3,3-difluorocyclobutene |
InChI |
InChI=1S/C4H2Cl2F2/c5-2-1-4(7,8)3(2)6/h1H2 |
InChI-Schlüssel |
YSJHRGHDXIZJIW-UHFFFAOYSA-N |
SMILES |
C1C(=C(C1(F)F)Cl)Cl |
Kanonische SMILES |
C1C(=C(C1(F)F)Cl)Cl |
Synonyme |
Cyclobutene, 1,2-dichloro-3,3-difluoro- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



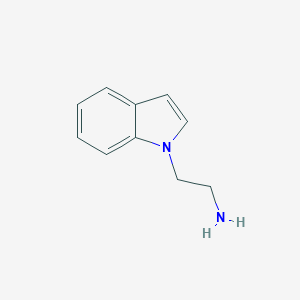
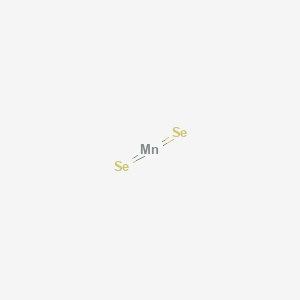
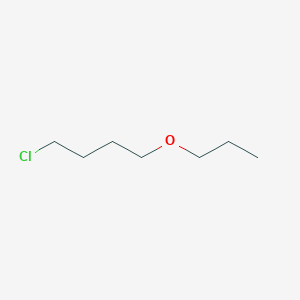
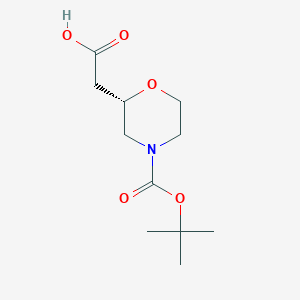

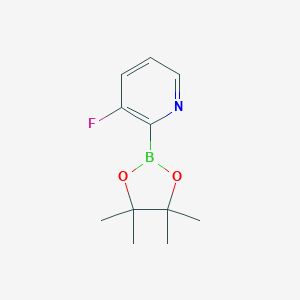
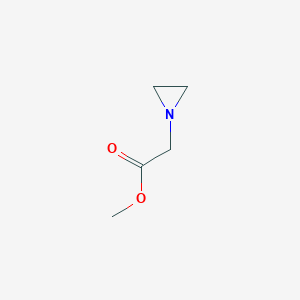
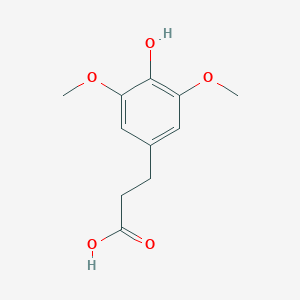
![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)
